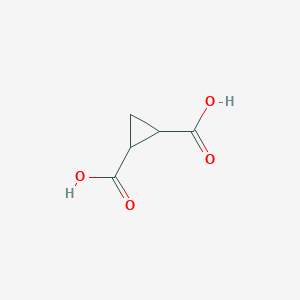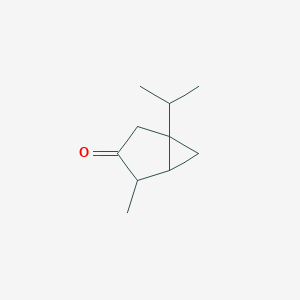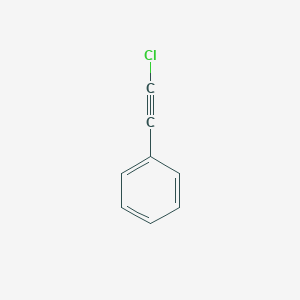
(Chloroethynyl)benzene
Übersicht
Beschreibung
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through chemical reactions, possibly involving the ethynyl and chloro groups. These interactions could lead to changes in the targets, potentially affecting their function .
Biochemical Pathways
For example, benzene has been shown to alter gene expression and biochemical pathways in a dose-dependent manner, with effects apparent at doses as low as 100 ppb in air
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Chloroethynyl)benzene. For example, the presence of other chemicals, temperature, pH, and other environmental conditions can affect the compound’s reactivity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Chloroethynyl)benzene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the selective formation of the chloroethynyl group.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where phenylacetylene is chlorinated. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (Chloroethynyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium amide or organolithium reagents are often used.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Production of ethynylbenzene derivatives.
Substitution: Various substituted phenylacetylene compounds.
Wissenschaftliche Forschungsanwendungen
(Chloroethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-phenylacetylene: Similar structure but with a bromo group instead of chloro.
2-Chloro-1-phenylacetylene: Positional isomer with the chloro group at a different position.
Phenylethynyl bromide: Another halogenated derivative with bromine.
Uniqueness: (Chloroethynyl)benzene is unique due to its specific reactivity profile and the presence of the chloroethynyl group, which imparts distinct chemical properties. Its ability to undergo a wide range of reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-chloroethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZLADUGAKASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81953-16-4 | |
| Record name | Benzene, (2-chloroethynyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81953-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90163951 | |
| Record name | Benzene, (chloroethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-82-5 | |
| Record name | Benzene, (chloroethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloroethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloroethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (chloroethynyl)benzene facilitate the formation of metal-organic networks?
A1: this compound interacts with metal surfaces like silver (Ag) and gold (Au) through its chlorine and alkyne functionalities. [, ] The chlorine atom plays a crucial role in assisting the reversible breaking and forming of metal-alkynyl bonds, leading to the formation of well-ordered networks. [] This process involves a stepwise evolution where the chlorine atom facilitates the activation of the alkyne group, resulting in the formation of intermediates like dimers and zigzag chains before ultimately yielding the final network structure. []
Q2: What are the differences observed in the reaction of this compound with silver and gold surfaces?
A2: While this compound forms honeycomb networks on both Ag(111) [] and Au(111) [] surfaces, the reaction conditions and intermediates differ. On Ag(111), the reaction occurs at a lower temperature (393 K) and mainly yields short-chain intermediates. [] On the other hand, the reaction on Au(111) requires a higher temperature (503 K) and proceeds through a stepwise mechanism involving the formation of dimers, zigzag chains, and even chiral networks as intermediates. [] This difference highlights the influence of the metal substrate on the reaction pathway and final network structure.
Q3: What spectroscopic data is available for this compound?
A3: While the provided abstracts do not delve into specific spectroscopic details, we know that this compound has a molecular formula of C8H5Cl and a molecular weight of 136.57 g/mol. [] Further research into spectroscopic databases would reveal detailed information about its vibrational spectra, which can be used to identify and characterize the compound.
Q4: How can computational chemistry contribute to our understanding of this compound in metal-organic network formation?
A4: Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of metal-alkynyl bond formation involving this compound. [] Such calculations can provide insights into the energetics of the reaction, the stability of intermediates, and the role of the chlorine atom in the network formation process. Further computational studies can explore the influence of different metal substrates and variations in the organic precursor structure on the resulting network architectures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
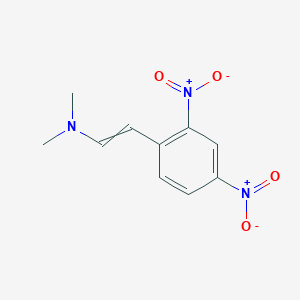
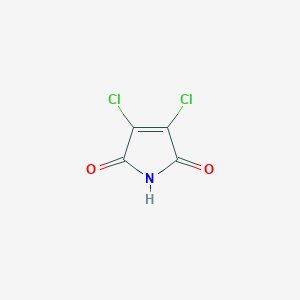
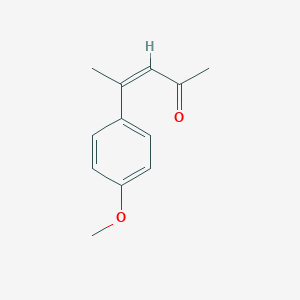
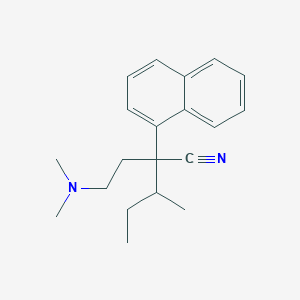
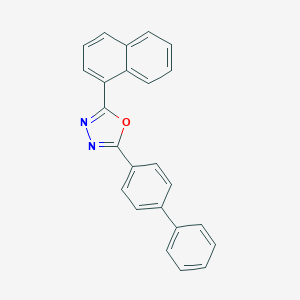

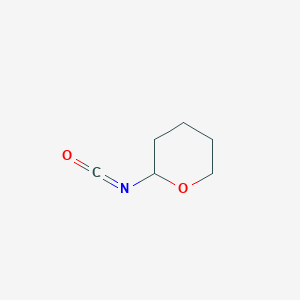
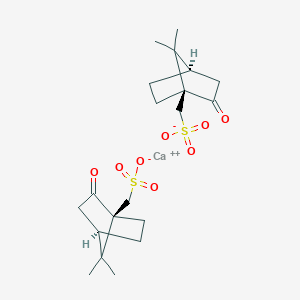
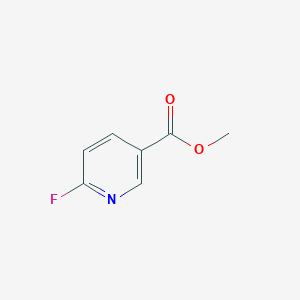
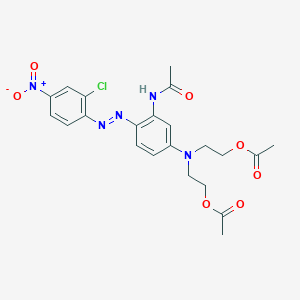
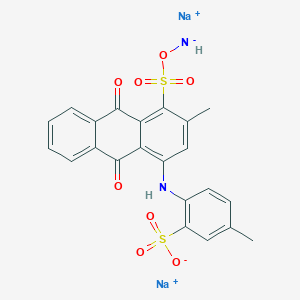
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
